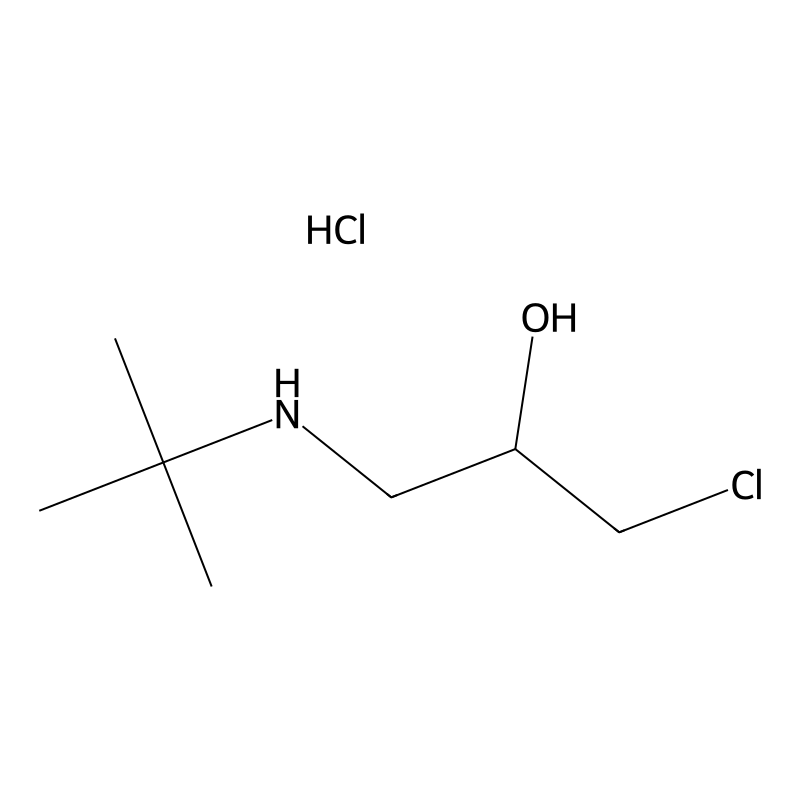

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Analytical Chemistry

Specific Scientific Field: Pharmaceutical Analytical Chemistry

Summary of the Application: This compound is used in the assay of the bronchodilator drug terbutaline sulfate and its pro-drug bambuterol hydrochloride in pure form and pharmaceutical preparations.

Methods of Application or Experimental Procedures: The technique uses NMR spectroscopy with deuterium oxide (D2O) as an 1H-NMR solvent and phloroglucinol anhydrous as an internal standard (IS). The resulting quantitative signals of the studied drugs were corrected comparatively to the phloroglucinol signal at 5.9 ppm.

Results or Outcomes: The two drugs were rectilinear over the concentration range of 1.0–16.0 mg/mL.

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₆ClNO·ClH and a molecular weight of approximately 202.12 g/mol. This compound appears as a solid at room temperature and is typically stored under inert atmospheres to maintain its stability. It is characterized by the presence of a tert-butylamino group, a chloropropanol moiety, and a hydrochloride salt form, which enhances its solubility in water .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of other derivatives.

- Dehydration Reactions: Under acidic conditions, it may undergo dehydration to form alkenes.

- Formation of Salts: As a hydrochloride, it can react with bases to form corresponding alkaloids or other salts.

Several methods have been developed for synthesizing 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride:

- N-Alkylation of Amino Alcohols: This method involves the reaction of tert-butylamine with 3-chloropropan-2-ol under acidic conditions.

- Reduction Reactions: Starting from suitable precursors, reduction reactions can yield this compound through controlled conditions to ensure the formation of the desired functional groups.

- Halogenation: Chlorination of propan-2-ol followed by amination with tert-butylamine can also produce this compound.

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents.

- Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.

- Biochemical Assays: Employed in assays to evaluate biological activity related to neurotransmitter modulation.

Interaction studies involving 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary findings suggest potential interactions with serotonin and adrenergic receptors, which could inform its role in modulating physiological responses. Detailed studies are required to clarify these interactions and their implications for therapeutic use .

Several compounds share structural or functional similarities with 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 1-(Aminomethyl)-3-chloropropan-2-ol | Aminomethyl group instead of tert-butyl | Different amino group may alter biological activity |

| 1-(Isopropylamino)-3-chloropropan-2-ol | Isopropyl group | Potentially different receptor interactions |

| 1-(Cyclohexylamino)-3-chloropropan-2-ol | Cyclohexyl group | Increased hydrophobicity may affect pharmacokinetics |

These compounds highlight the uniqueness of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride, particularly regarding its specific biological interactions and potential applications in drug development. Each compound's distinct structural features lead to varying properties and activities, making them suitable for different research focuses or therapeutic targets .

Molecular Structure and Formula (C₇H₁₆ClNO·ClH)

1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride exhibits the molecular formula C₇H₁₆ClNO·ClH, alternatively represented as C₇H₁₇Cl₂NO to account for the hydrochloride salt formation [1] [2] [3] [4]. The compound maintains a molecular weight of 202.12 g/mol [1] [2] [3] [4] [5], with an exact mass of 201.06872 g/mol [6] [5].

The structural architecture features a three-carbon propanol backbone with a secondary hydroxyl group at the second carbon position. The first carbon bears a tertiary butylamino substituent [(CH₃)₃CNH-], while the third carbon contains a chlorine atom [7] [8]. The hydrochloride salt formation involves protonation of the tertiary amine nitrogen, creating an ionic compound that enhances both solubility and stability characteristics .

Spectroscopic identification confirms the molecular structure through established chemical identifiers. The International Chemical Identifier (InChI) designation reads: InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H [3] [4] [5]. The corresponding InChI Key provides the unique identifier QWXUJPJVNKCDKJ-UHFFFAOYSA-N [3] [4] [5]. The Simplified Molecular Input Line Entry System (SMILES) notation represents the structure as CC(C)(C)NCC(CCl)O.Cl [3] [4] [5].

| Structural Parameter | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Topological Polar Surface Area | 32.3 Ų | [6] |

| Heavy Atom Count | 11 | [6] |

| Formal Charge | 0 | [6] |

| Complexity Index | 90.1 | [6] |

| Covalently Bonded Unit Count | 2 | [6] |

Physical State and Appearance

At standard temperature and pressure conditions, 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride exists as a solid crystalline material [3] [4] . The compound typically presents as a white crystalline powder, though some commercial preparations may exhibit an off-white appearance depending on purity levels and storage conditions [12]. The crystalline nature reflects the ionic character imparted by the hydrochloride salt formation, which promotes ordered molecular packing through electrostatic interactions.

The solid-state characteristics contribute significantly to the compound's stability profile and handling properties. The crystalline structure facilitates uniform particle distribution during pharmaceutical processing and ensures consistent dissolution behavior in aqueous media [13]. Commercial suppliers routinely provide the material in powder form with particle sizes optimized for various synthetic applications [3] [4] [13].

Molecular Weight (202.12 g/mol)

The molecular weight determination of 202.12 g/mol reflects the combined mass contributions from all constituent atoms within the hydrochloride salt structure [1] [2] [3] [4] [5]. This value encompasses the base compound C₇H₁₆ClNO (molecular weight 165.66 g/mol) plus the additional hydrogen chloride unit (36.46 g/mol) [14]. The precise molecular weight calculation proves essential for stoichiometric determinations in synthetic procedures and analytical quantification methods.

Mass spectrometric analysis consistently confirms the molecular ion peak at m/z 202, validating the theoretical molecular weight calculations [5]. High-resolution mass spectrometry provides exact mass measurements of 201.06872 g/mol, enabling unambiguous molecular formula confirmation [6] [5]. These precise mass determinations support quality control protocols in pharmaceutical manufacturing and research applications.

Solubility Profile and Salt Properties

The hydrochloride salt formation dramatically enhances the aqueous solubility characteristics compared to the free base compound. Research indicates that 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride exhibits significant water solubility, with estimated values approaching 50 mg/mL at 25°C . This enhanced solubility results from the ionic character introduced by the chloride counterion, which promotes favorable interactions with polar water molecules.

The ionic nature of the hydrochloride salt enables dissociation in aqueous solutions, generating the protonated amine cation and chloride anion. This dissociation behavior influences both the compound's bioavailability potential and its reactivity profile in synthetic transformations . The salt formation also improves the compound's stability during storage and handling, reducing the tendency for oxidative degradation observed with some free amine compounds.

Solubility studies extending beyond aqueous media indicate moderate solubility in polar organic solvents such as ethanol and methanol, while demonstrating limited solubility in nonpolar solvents . The solubility profile directly impacts formulation strategies for pharmaceutical applications and influences purification protocols during synthetic preparation.

pH-Dependent Behavior

The amine functionality within 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride exhibits characteristic pH-dependent behavior typical of organic amine salts. In aqueous solution, the compound exists predominantly in its protonated form under acidic and neutral pH conditions, maintaining the ionic character that enhances solubility .

Under basic pH conditions, deprotonation of the ammonium group occurs, potentially leading to precipitation of the less soluble free base form. This pH-dependent equilibrium influences both the compound's solution behavior and its reactivity toward nucleophilic substitution reactions at the chlorine-bearing carbon center.

The pH sensitivity requires careful consideration during analytical procedures and synthetic applications. Buffer systems may be employed to maintain optimal pH ranges for specific applications, particularly in biological assay conditions where consistent ionization states prove critical for reproducible results . Understanding these pH-dependent characteristics enables optimization of formulation conditions and guides selection of appropriate reaction media for synthetic transformations.

GHS Hazard Statements

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant